molecular formula C8H7N3O3 B6176360 5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid CAS No. 2567498-02-4

5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid

Cat. No. B6176360
CAS RN: 2567498-02-4
M. Wt: 193.2
InChI Key:
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Description

5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a derivative of 1H-pyrazolo[3,4-b]pyridine . It is a part of a class of compounds that have been studied for their wide range of pharmacological properties .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including this compound, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of this compound can be found in various chemical databases . The empirical formula is C8H7N3O2 .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been studied . These reactions are based on the annulation of the pyrazole fragment to the amino-substituted pyridine ring or on the introduction of an amino group into pyrazolo[4,3-b]pyridine with a halogen-substituted pyridine fragment .

Mechanism of Action

The mechanism of action of 1H-pyrazolo[3,4-b]pyridine derivatives is associated with their ability to inhibit Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Future Directions

The future directions in the research of 1H-pyrazolo[3,4-b]pyridine derivatives, including 5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid, involve further exploration of their pharmacological properties and potential applications in the treatment of various diseases . This includes the development of drugs for the treatment of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid involves the reaction of 5-methoxy-3-nitropyridine with hydrazine hydrate to form 5-methoxy-3-hydrazinylpyridine. This intermediate is then reacted with ethyl acetoacetate to form 5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid.", "Starting Materials": [ "5-methoxy-3-nitropyridine", "hydrazine hydrate", "ethyl acetoacetate" ], "Reaction": [ "Step 1: 5-methoxy-3-nitropyridine is reacted with hydrazine hydrate in ethanol at reflux temperature to form 5-methoxy-3-hydrazinylpyridine.", "Step 2: 5-methoxy-3-hydrazinylpyridine is then reacted with ethyl acetoacetate in ethanol at reflux temperature to form 5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid.", "Step 3: The product is isolated by filtration and washed with ethanol and water." ] }

CAS RN

2567498-02-4

Molecular Formula

C8H7N3O3

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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